molecular formula C40H57N5O7 B14781525 (S)-4-Methyl-N-((S)-1-(((R)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

(S)-4-Methyl-N-((S)-1-(((R)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

Cat. No.: B14781525
M. Wt: 719.9 g/mol
InChI Key: BLMPQMFVWMYDKT-YPEOYEODSA-N
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Description

(S)-4-Methyl-N-((S)-1-((®-4-Methyl-1-(®-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide is a complex organic compound with potential applications in various scientific fields. This compound features multiple chiral centers, making it an interesting subject for stereochemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-N-((S)-1-((®-4-Methyl-1-(®-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide typically involves multi-step organic synthesis. Each step may require specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model for studying stereochemistry and chiral synthesis.

Biology

In biology, it may serve as a probe for studying enzyme-substrate interactions due to its complex structure.

Medicine

In medicine, it could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amides and peptides with complex structures.

Uniqueness

What sets (S)-4-Methyl-N-((S)-1-((®-4-Methyl-1-(®-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide apart is its unique combination of functional groups and chiral centers, which may confer specific biological activities or chemical reactivity.

Properties

Molecular Formula

C40H57N5O7

Molecular Weight

719.9 g/mol

IUPAC Name

4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31?,32?,33?,34?,40-/m1/s1

InChI Key

BLMPQMFVWMYDKT-YPEOYEODSA-N

Isomeric SMILES

CC(C)CC(C(=O)[C@]1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Origin of Product

United States

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